(3-Nitro-1-adamantyl) nitrate
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Overview
Description
(3-Nitro-1-adamantyl) nitrate is an organic compound with the molecular formula C10H14N2O5. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound features a nitro group and a nitrate ester, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-1-adamantyl) nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantanol with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitrate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful handling of reagents and control of reaction parameters to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-1-adamantyl) nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroxy derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid and acetic anhydride are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.
Substitution: Sulfuric acid or other strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroxyadamantane derivatives.
Reduction: Aminoadamantane derivatives.
Substitution: Various substituted adamantane derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Nitro-1-adamantyl) nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other functional adamantane derivatives.
Biology: Studied for its potential biological activity and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in antiviral and other therapeutic applications.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of high-energy compounds
Mechanism of Action
The mechanism of action of (3-Nitro-1-adamantyl) nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s effects are mediated through the activation of soluble guanylate cyclase, leading to increased levels of cyclic GMP and subsequent relaxation of smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
1-Nitroadamantane: Similar structure but lacks the nitrate ester group.
3-Nitroadamantane: Similar nitro group placement but different functional groups.
Adamantyl nitrate: Contains the nitrate ester but lacks the nitro group
Uniqueness
(3-Nitro-1-adamantyl) nitrate is unique due to the presence of both a nitro group and a nitrate ester in the adamantane framework.
Properties
IUPAC Name |
(3-nitro-1-adamantyl) nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c13-11(14)9-2-7-1-8(3-9)5-10(4-7,6-9)17-12(15)16/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRYMFYQGBUMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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